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1. Introduction to NGRA and Benzyl Salicylate Next-Generation Risk Assessment (NGRA) is an

exposure-led, hypothesis-driven framework for evaluating the safety of chemical ingredients, such as the

fragrance ingredient benzyl salicylate (BSal), using exclusively non-animal New Approach Methodologies

(NAMs) [1]. This case study demonstrates a complete ab initio (from the beginning) assessment for a leave-

on face cream containing 0.5% BSal, using a tiered workflow to conclude on safety without recourse to in

vivo data [1].

2. Tiered Workflow for an Ab Initio NGRA The NGRA was conducted following a tiered strategy to

ensure a efficient and resource-conscious evaluation [1]. The workflow progresses through sequential tiers,

with the potential to exit the process if a safety decision can be made early.
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Diagram 1: The tiered workflow for an ab initio NGRA of benzyl salicylate. TTC: Threshold of Toxicological

Concern; PBPK: Physiologically Based Pharmacokinetic; Cmax: Maximum plasma concentration; PoD:

Point of Departure; MoIE: Margin of Internal Exposure.
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3. Key Experimental Data and Findings The following tables summarize the critical quantitative data and

results from the ab initio NGRA case study for BSal [1].

Table 1: External Exposure and TTC Evaluation for BSal

Parameter Value Description and Significance

Product Type Leave-on face

cream

Use scenario for the assessment [1].

BSal Concentration 0.5% Maximum concentration as a light stabilizer [1].

Daily Product Usage 1.54 g/day Amount of face cream applied daily [1].

Systemic Exposure
Dose

128 µg/kg

bw/day

Calculated daily exposure dose for a 60 kg adult [1].

Cramer Class III TTC 2.3 µg/kg bw/day Threshold of Toxicological Concern for this class [1].

TTC Outcome Proceed to Tier 1 Systemic exposure dose exceeds the TTC, requiring
further investigation [1].

Table 2: Skin Penetration and Metabolite Identification (24h post-application)

Analyte Location Detected Implication for Assessment

Benzyl Salicylate
(Parent)

Epidermis, Dermis, Receptor
Fluid

Confirms skin absorption of the parent
compound [1].

Salicylic Acid (SA) Epidermis, Dermis, Receptor
Fluid

Primary metabolite; identified as the
"ToxDriver" [1].

Benzoic Acid (BA) Epidermis, Dermis, Receptor
Fluid

Secondary metabolite of BSal [1].

Benzyl Alcohol (BAlc) Epidermis, Dermis, Receptor
Fluid

Secondary metabolite of BSal [1].
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Analyte Location Detected Implication for Assessment

Hippuric Acid Epidermis, Dermis, Receptor
Fluid

Secondary metabolite of BSal [1].

Phase II Conjugates Traces detected Evidence of further metabolic conjugation
[1].

Table 3: Internal Exposure and Bioactivity Assessment

Parameter Value Description and Significance

Predicted Cmax (BSal) 1 nM Maximum blood concentration of parent BSal after
single application [1].

Predicted Cmax (SA) 93.2 nM Maximum blood concentration of the metabolite SA
after single application [1].

Probabilistic Cmax (SA) 630 nM Highest predicted blood concentration of SA after
repeated applications [1].

Lowest PoD (in vitro) 10.6 µM
(10,600 nM)

Most sensitive Point of Departure from toxicogenomics
assay in HepG2 cells [1].

Margin of Internal
Exposure (MoIE)

16 Ratio of PoD (10,600 nM) to human Cmax (630 nM).
MoIE > 1 supports safety [1].

Detailed Experimental Protocols

The following protocols outline the key methodologies used in the BSal NGRA case study [1].

Protocol 1: Skin Absorption and Metabolism Study

Objective: To measure the in vitro percutaneous penetration of BSal and identify its metabolites in a
physiologically relevant system.

Test System: Fresh, full-thickness pig skin.
Procedure:
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Skin Preparation: Prepare dermatomed skin sections and mount them in static Franz-type

diffusion cells.
Dosing: Apply a finite dose of the test formulation (face cream containing 0.5% BSal) uniformly

to the skin surface.
Incubation: Maintain the cells at a constant temperature (e.g., 32°C) for 24 hours to simulate

skin surface conditions.
Sample Collection: At 24 hours post-application, collect the receptor fluid. Subsequently,

separate the skin and tape-strip the surface to collect residues from different compartments: *
Surface Wash * Epidermis * Dermis
Sample Analysis: Analyze all collected samples using a highly sensitive and specific analytical
method, such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-
MS/MS), to quantify the levels of BSal and its metabolites.

Protocol 2: Bioactivity Testing using NAMs

Objective: To identify a bioactivity-based Point of Departure (PoD) for the "ToxDriver" (Salicylic Acid)

in human-relevant in vitro systems.
Test Systems and Assays:

HepG2 cells: A human liver hepatocellular carcinoma cell line.
MCF-7 cells: A human breast adenocarcinoma cell line.

Procedure:
Cell Culture: Maintain cell lines in appropriate media (e.g., DMEM with L-glutamine and 10%

FBS) at 37°C in a 5% CO₂ atmosphere.
Cell Treatment: Plate cells at a standard density and allow to adhere. Treat with a range of

concentrations of Salicylic Acid, including a vehicle control, for a defined period (e.g., 24 hours).
Bioactivity Endpoint Measurement (Tiered Testing):

ToxProfiler Assay: Use a high-throughput, multiplexed assay to measure multiple cell
health and stress parameters (e.g., cytotoxicity, oxidative stress, mitochondrial membrane

potential).
Transcriptomics Analysis: Extract total RNA from treated cells (e.g., HepG2). Analyze

global gene expression changes using techniques like RNA sequencing (RNA-seq) or
microarray. The PoD is defined as the Benchmark Concentration (BMC) where a

statistically significant change in the transcriptome is observed.
ReproTracker Assay: Use a stem cell-based assay to screen for potential

developmental and reproductive toxicity (DART).
Data Analysis: Process and analyze the data from each assay to determine the lowest

concentration at which a biologically significant adverse effect is observed. The lowest PoD
across all assays is used for the final risk assessment.

Protocol 3: Physiologically Based Pharmacokinetic (PBPK) Modeling
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Objective: To predict the systemic internal exposure (Cmax) of BSal and its key metabolite, Salicylic

Acid, in humans following topical application.
Model Inputs:

Physicochemical Parameters: Log P, pKa, molecular weight for BSal and SA.
In Vitro Kinetic Data: Absorption and metabolism rates obtained from in vitro assays (e.g., skin

penetration, hepatocyte metabolism).
Exposure Scenario: Product use amount (1.54 g/day), BSal concentration (0.5%), and

application frequency (twice daily).
Modeling Approach:

Develop or use a pre-existing deterministic PBPK model for a single-day application to obtain
initial Cmax estimates.

Refine the model to a probabilistic PBPK model that incorporates human physiological
variability and repeated daily applications to simulate a more realistic, worst-case steady-state

Cmax.
Output: The peak plasma concentration (Cmax) of the "ToxDriver" (SA) for use in calculating the

Margin of Internal Exposure (MoIE).

Discussion and Conclusion

The NGRA for BSal successfully demonstrates the application of a complete ab initio, non-animal workflow

for safety assessment. The process identified Salicylic Acid as the toxicologically critical entity and used

PBPK modeling to compare its predicted human internal exposure (630 nM) to bioactivity PoDs from in

vitro NAMs (10.6 µM), resulting in an MoIE of 16 [1]. This margin, being greater than 1, supports the

conclusion that the daily application of a face cream containing 0.5% BSal is safe for human health [1]. This

conclusion was consistent with that derived from traditional, animal-based risk assessments, thereby

validating the protection offered by the NGRA approach [1].
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To cite this document: Smolecule. [Application Note: NGRA for Benzyl Salicylate using NAMs].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b575978#next-

generation-risk-assessment-nams-benzyl-salicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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